Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 72676-90-5
VCID: VC21413352
InChI: InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-4-6(2)8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
SMILES: CCOC(=O)C1=CNC=C(C1=O)C
Molecular Formula: C9H11NO3
Molecular Weight: 181.19g/mol

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate

CAS No.: 72676-90-5

Cat. No.: VC21413352

Molecular Formula: C9H11NO3

Molecular Weight: 181.19g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate - 72676-90-5

Specification

CAS No. 72676-90-5
Molecular Formula C9H11NO3
Molecular Weight 181.19g/mol
IUPAC Name ethyl 5-methyl-4-oxo-1H-pyridine-3-carboxylate
Standard InChI InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-4-6(2)8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
Standard InChI Key UNVCYLASXVDALL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC=C(C1=O)C
Canonical SMILES CCOC(=O)C1=CNC=C(C1=O)C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class of compounds, which hold a prominent position in pharmaceutical research due to their broad spectrum of applications. The compound's structural backbone consists of a partially reduced pyridine ring with specific functional group substitutions that contribute to its chemical properties and biological activities.

The fundamental structural and chemical identity parameters of this compound are presented in the following table:

PropertyValue
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
CAS Number72676-90-5
IUPAC Nameethyl 5-methyl-4-oxo-1H-pyridine-3-carboxylate
InChIInChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-4-6(2)8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
InChI KeyUNVCYLASXVDALL-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=CNC=C(C1=O)C

The compound features a dihydropyridine core structure with an ethyl carboxylate group at position 3, a methyl group at position 5, and a ketone functionality at position 4. This unique arrangement of functional groups contributes to its chemical reactivity and potential biological interactions.

Structural Features

The structural arrangement of Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate includes several key features that define its properties:

  • A partially reduced pyridine ring (dihydropyridine) that serves as the core structure

  • An ethyl ester group (carboxylate) at the C-3 position that contributes to its lipophilicity

  • A methyl substituent at the C-5 position that affects the electron distribution in the ring

  • A ketone functionality at the C-4 position that influences hydrogen bonding capabilities

  • An N-H group that can participate in hydrogen bonding interactions

These structural elements collectively determine the compound's physical properties, chemical reactivity, and potential for biological interactions.

Synthesis Methodologies

Laboratory Scale Synthesis

The synthesis of Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves several established organic chemistry reactions. The most common synthetic route utilizes a condensation reaction between appropriate starting materials under controlled conditions.

The typical laboratory synthesis involves the reaction of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonia or an amine. This reaction is generally conducted under reflux conditions, and the product is isolated through crystallization techniques to obtain the pure compound.

Industrial Production Considerations

For larger-scale production, continuous flow reactors are often employed to ensure consistent quality and yield. The industrial synthesis may incorporate various modifications to the laboratory procedure:

  • Utilization of catalysts to enhance reaction efficiency

  • Optimization of reaction conditions (temperature, pressure, concentration)

  • Implementation of continuous flow processes

  • Development of purification protocols suitable for scale-up

These industrial considerations aim to maximize yield while maintaining product purity and minimizing waste generation.

Chemical Reactivity and Transformation Pathways

The reactivity profile of Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate stems from its functional groups and electronic distribution. This compound participates in various chemical transformations that make it valuable in organic synthesis and medicinal chemistry.

Common Reaction Types

The compound undergoes several types of chemical reactions that are summarized in the following table:

Reaction TypeDescriptionCommon Reagents
OxidationConversion to pyridine derivatives through aromatizationKMnO4, CrO3
ReductionFormation of dihydropyridine derivatives through selective reductionNaBH4, LiAlH4
SubstitutionReplacement of the ester group with other functional groupsAmines, Alcohols

These reactions provide access to a diverse array of derivatives with modified properties and potential biological activities.

Related Transformations

In addition to the common reactions listed above, Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate can serve as a precursor in more complex transformations:

  • Hydrolysis of the ester group to yield the corresponding carboxylic acid

  • Amidation reactions to produce amide derivatives

  • Ring modification reactions to access expanded heterocyclic systems

  • Functionalization of the methyl group through oxidation or halogenation

These transformations expand the utility of this compound as a versatile building block in organic synthesis and drug discovery efforts.

Biological Activities and Mechanisms of Action

Research into the biological activities of Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate and structurally related compounds has revealed several potential therapeutic applications. These activities arise from specific interactions with biological targets and pathways.

Molecular Targets and Interactions

Compounds structurally similar to Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate have been shown to interact with several important biological targets:

  • Proteins such as ATF4 (Activating Transcription Factor 4)

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

  • Various enzymes involved in inflammatory pathways

These interactions suggest potential applications in treating conditions related to inflammation, stress responses, and cellular dysfunction.

Observed Biological Effects

Multiple biological effects have been associated with this class of compounds:

  • Inhibition of ER (Endoplasmic Reticulum) stress pathways

  • Modulation of apoptotic processes

  • Suppression of the NF-κB inflammatory pathway

  • Inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production

  • Potential neuroprotective properties

Studies with related compounds have demonstrated that they can effectively cross biological membranes and exhibit favorable metabolic profiles, enhancing their potential as drug candidates.

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry research, Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate serves as an important intermediate and scaffold for developing bioactive compounds. Its applications include:

  • Development of anti-inflammatory agents targeting specific pathways

  • Design of neuroprotective compounds for potential treatment of neurodegenerative disorders

  • Investigation of novel anticancer agents with apoptosis-inducing properties

  • Creation of antimicrobial compounds with potential activity against various pathogens

The versatility of this compound as a starting point for medicinal chemistry research stems from its well-defined structure and the ability to introduce various modifications at different positions.

Organic Synthesis Applications

Beyond medicinal chemistry, this compound finds applications in broader organic synthesis contexts:

  • As a building block for more complex heterocyclic systems

  • In the development of new synthetic methodologies

  • As a model compound for studying reaction mechanisms

  • In the preparation of specialty chemicals and agrochemicals

Structure-Activity Relationships and Comparative Analysis

Understanding the relationship between structural features and biological activities is crucial for optimizing the properties of Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate and related compounds.

Comparison with Related Compounds

Several compounds share structural similarities with Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, including:

  • Ethyl 4-hydroxy-5-methylnicotinate

  • 5-methyl-4-oxo-1,4-dihydro-pyridine-3-carboxylic acid ethyl ester

  • Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Comparative studies of these compounds can provide insights into how specific structural features influence biological activities and chemical properties.

Structure Modifications and Effects

Research has shown that modifications to the base structure of 1,4-dihydropyridines can significantly alter their biological activities. For example, the ACS publication mentioned in the search results describes the synthesis of novel dicarboxylic derivatives of 1,4-DHPs through electrocarboxylation, which resulted in compounds with enhanced antimicrobial activities .

Research Findings in Antimicrobial Applications

Recent research has revealed significant potential for 1,4-dihydropyridine derivatives in antimicrobial applications, which may inform future studies on Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate.

Antimicrobial Activity Profile

Future Research Directions

The current understanding of Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate points to several promising research directions that could further enhance its utility and applications.

Synthetic Methodology Development

Advancements in synthetic approaches may include:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of electrochemical approaches similar to those described for related compounds

  • Application of biocatalytic methods for stereoselective synthesis

  • Implementation of continuous flow chemistry for improved scalability

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